2-(benzylsulfanyl)-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(benzylsulfanyl)-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzylsulfanyl group and a methoxyphenyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the pyrimidoquinoline core.
Attachment of the Methoxyphenyl Group: This can be done via electrophilic aromatic substitution or through a coupling reaction using a suitable methoxyphenyl derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(benzylsulfanyl)-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The benzylsulfanyl and methoxyphenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(benzylsulfanyl)-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biological studies.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl and methoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione include other pyrimidoquinolines with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C25H23N3O3S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(2-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H23N3O3S/c1-31-19-13-6-5-10-16(19)20-21-17(11-7-12-18(21)29)26-23-22(20)24(30)28-25(27-23)32-14-15-8-3-2-4-9-15/h2-6,8-10,13,20H,7,11-12,14H2,1H3,(H2,26,27,28,30) |
InChI Key |
NJEOOIHFPZBLPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
Origin of Product |
United States |
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